2-Amino-6-fluoro-4H-chromen-4-one
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Overview
Description
2-Amino-6-fluoro-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 2-position and a fluoro group at the 6-position enhances the compound’s reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-fluoro-4H-chromen-4-one can be achieved through various methods. One common approach involves the multicomponent reaction of salicylaldehydes, malononitrile, and dialkyl phosphites catalyzed by pentamethyldiethylenetriamine (PMDTA). This method provides high yields and does not require chromatographic separation . Another method involves the one-pot synthesis using magnetic nanocatalysts (MNPs@Cu) under solvent-free conditions at 90°C, which also yields high-to-excellent products .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. The use of reusable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to chromanone derivatives.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Chromanone derivatives.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
2-Amino-6-fluoro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
2-Amino-4H-chromen-4-one: Lacks the fluoro group, which may reduce its reactivity and biological activity.
6-Fluoro-4H-chromen-4-one: Lacks the amino group, which may affect its ability to form hydrogen bonds and interact with biological targets.
2-Amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile: A more complex derivative with additional functional groups that enhance its anticancer activity.
Uniqueness: 2-Amino-6-fluoro-4H-chromen-4-one is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6FNO2 |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-amino-6-fluorochromen-4-one |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |
InChI Key |
NDAZTMFGWFWKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(O2)N |
Origin of Product |
United States |
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